1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol is an organic compound characterized by the presence of methoxy groups on the phenyl ring and a propyne group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylacetylene.
Reaction Conditions: The key reaction involves the coupling of these starting materials under basic conditions, often using a palladium catalyst.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular pathways involved in cell proliferation and apoptosis
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, making it a potential candidate for therapeutic applications
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol can be compared with similar compounds such as:
1-(2,5-Dimethoxyphenyl)-2-propen-1-one: This compound shares the methoxyphenyl group but differs in the presence of a propenone group instead of a propyne group.
1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one: This compound has a naphthyl group, which imparts different biological activities and chemical reactivity.
2-(4-Bromo-2,5-dimethoxyphenyl)ethanol:
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-7,9,11-12,16,18H,1-2H3 |
InChI Key |
CDBHDMRXMUVGPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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